1-Benzyl-6,6-difluoro-1,4-diazepane 1-Benzyl-6,6-difluoro-1,4-diazepane
Brand Name: Vulcanchem
CAS No.: 1780938-05-7
VCID: VC7409561
InChI: InChI=1S/C12H16F2N2/c13-12(14)9-15-6-7-16(10-12)8-11-4-2-1-3-5-11/h1-5,15H,6-10H2
SMILES: C1CN(CC(CN1)(F)F)CC2=CC=CC=C2
Molecular Formula: C12H16F2N2
Molecular Weight: 226.271

1-Benzyl-6,6-difluoro-1,4-diazepane

CAS No.: 1780938-05-7

Cat. No.: VC7409561

Molecular Formula: C12H16F2N2

Molecular Weight: 226.271

* For research use only. Not for human or veterinary use.

1-Benzyl-6,6-difluoro-1,4-diazepane - 1780938-05-7

Specification

CAS No. 1780938-05-7
Molecular Formula C12H16F2N2
Molecular Weight 226.271
IUPAC Name 1-benzyl-6,6-difluoro-1,4-diazepane
Standard InChI InChI=1S/C12H16F2N2/c13-12(14)9-15-6-7-16(10-12)8-11-4-2-1-3-5-11/h1-5,15H,6-10H2
Standard InChI Key FVURTCJNKYXLTO-UHFFFAOYSA-N
SMILES C1CN(CC(CN1)(F)F)CC2=CC=CC=C2

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Stereoelectronic Features

The compound’s structure comprises a 1,4-diazepane ring (a seven-membered heterocycle with two nitrogen atoms at positions 1 and 4) substituted with:

  • A benzyl group at the N1 position, enhancing lipophilicity and potential receptor-binding interactions.

  • Two fluorine atoms at the C6 position, introducing electronegativity and metabolic stability .

The SMILES notation FC1(F)CNCCN(C1)CC2=CC=CC=C2\text{FC1(F)CNCCN(C1)CC2=CC=CC=C2} and InChIKey FVURTCJNKYXLTO-UHFFFAOYSA-N\text{FVURTCJNKYXLTO-UHFFFAOYSA-N} provide precise representations of its connectivity . Computational models predict a chair-like conformation for the diazepane ring, with fluorine atoms adopting equatorial positions to minimize steric strain .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC12H16F2N2\text{C}_{12}\text{H}_{16}\text{F}_{2}\text{N}_{2}
Molecular Weight226.27 g/mol
XLogP3-AA (Lipophilicity)2.1
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (2N, 2F)

Synthetic Routes and Modifications

Primary Synthesis Strategy

The compound is typically synthesized via alkylation reactions involving 6,6-difluoro-1,4-diazepane and benzyl halides under basic conditions . For example:

  • Step 1: Preparation of 6,6-difluoro-1,4-diazepane through cyclization of 1,4-diaminobutane derivatives with fluorinated ketones .

  • Step 2: Benzylation using benzyl bromide in the presence of K2CO3\text{K}_2\text{CO}_3 or NaH\text{NaH} in polar aprotic solvents (e.g., DMF or acetonitrile) .

Table 2: Representative Synthetic Conditions

ReagentSolventTemperatureYield (%)Reference
Benzyl bromide, K2CO3\text{K}_2\text{CO}_3DMF80°C, 12h65–70
Benzyl chloride, NaH\text{NaH}THF60°C, 8h58

Derivative Synthesis

Functionalization at the C3 or C5 positions of the diazepane ring has been explored to enhance bioactivity. For instance:

  • Acylation: Introducing acetyl or sulfonyl groups at NH modulates pharmacokinetics .

  • Cross-coupling: Suzuki-Miyaura reactions enable aryl substitutions at the benzyl moiety .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

  • Aqueous Solubility: Limited solubility in water (<1 mg/mL at 25°C) due to high lipophilicity (LogP=2.1\text{LogP} = 2.1) .

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments, necessitating storage at 2–8°C .

Drug-Likeness and ADME Profile

  • Permeability: Moderate blood-brain barrier (BBB) penetration predicted via in silico models (e.g., SwissADME), aligning with CNS drug criteria .

  • Metabolism: Fluorine atoms reduce oxidative degradation by cytochrome P450 enzymes, extending half-life .

CompoundTargetEffect SizeReference
1-Benzyl-1,4-diazepaneAcrAB-TolC efflux pump8× MIC reduction
6,6-Difluoro derivativeHypothesized similarPending validation

CNS Drug Development

The diazepane scaffold is prevalent in anxiolytics (e.g., diazepam). Fluorination may enhance binding to GABAA_A receptors while reducing off-target sedation .

ParameterValueSource
Flash Point>150°C
LD50_{50} (oral, rat)Not determined
Environmental ToxicityLow (no bioaccumulation)

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